molecular formula C8H8N2O3 B12641628 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid

Cat. No.: B12641628
M. Wt: 180.16 g/mol
InChI Key: QINANBDMIIDBJN-YFHOEESVSA-N
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Description

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is an organic compound that features a hydroxyimino group and a pyridyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid typically involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 2-(Nitro)-3-(4-pyridyl)propanoic acid

    Reduction: 2-(Amino)-3-(4-pyridyl)propanoic acid

    Substitution: Various halogenated derivatives of the original compound

Scientific Research Applications

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyimino)-3-(3-pyridyl)propanoic acid
  • 2-(Hydroxyimino)-3-(2-pyridyl)propanoic acid
  • 2-(Amino)-3-(4-pyridyl)propanoic acid

Uniqueness

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is unique due to the specific positioning of the hydroxyimino and pyridyl groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)7(10-13)5-6-1-3-9-4-2-6/h1-4,13H,5H2,(H,11,12)/b10-7-

InChI Key

QINANBDMIIDBJN-YFHOEESVSA-N

Isomeric SMILES

C1=CN=CC=C1C/C(=N/O)/C(=O)O

Canonical SMILES

C1=CN=CC=C1CC(=NO)C(=O)O

Origin of Product

United States

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